2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
Description
2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a benzophenone derivative characterized by two key substituents: a thiomorpholinomethyl group at the 2-position and a trifluoromethyl group at the 4'-position. The thiomorpholine moiety (a six-membered ring containing sulfur and nitrogen) contributes to its unique electronic and steric properties, while the trifluoromethyl group introduces strong electron-withdrawing effects.
- Molecular Formula: Based on structural analysis, the compound likely has the formula C19H17F3NOS (deduced from substituent addition to the benzophenone core, C13H10O) .
- Toxicology: Limited data exist on its toxicological profile, a common issue for structurally complex benzophenone derivatives .
Properties
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSFCPFLSUFPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643833 | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-11-1 | |
| Record name | Methanone, [2-(4-thiomorpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of thiomorpholine with 4’-trifluoromethylbenzophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzophenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzophenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Information
- Molecular Formula : C19H18F3NOS
- Molecular Weight : 365.4 g/mol
- CAS Number : 898782-98-4
- Chemical Structure : The compound features a trifluoromethyl group and a thiomorpholine moiety, which contribute to its unique chemical behavior.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 45.6 Ų |
Medicinal Chemistry
2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone has been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated its efficacy in inhibiting cell proliferation across multiple cancer types, suggesting its potential as a therapeutic agent in oncology .
Materials Science
The compound's unique structural characteristics make it suitable for developing advanced materials. Its ability to form stable complexes with various substrates allows for applications in:
- Polymer Chemistry : As a photoinitiator in UV-curable coatings and adhesives.
- Nanotechnology : In the preparation of functionalized nanoparticles for drug delivery systems.
Analytical Chemistry
In analytical applications, the compound serves as a reagent for detecting specific analytes due to its selective binding properties. This capability is particularly useful in:
- Chromatography : Enhancing separation techniques by modifying stationary phases.
- Spectroscopy : Acting as a fluorescent probe for various analytical techniques.
Case Study 1: Cytotoxicity Assessment
A comprehensive study assessed the cytotoxicity of this compound across various cancer cell lines using colony-forming assays. The results indicated that the compound significantly reduced cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Material Development
Research focusing on the use of this compound in polymer formulations showed that it could effectively enhance the mechanical properties of UV-cured materials. The study concluded that incorporating this compound into polymer matrices improved durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-thiomorpholinomethyl-4'-trifluoromethylbenzophenone and analogous compounds.
Table 1: Structural and Molecular Comparison
Key Observations:
Piperazine (2N) introduces hydrogen-bonding capability, advantageous for interactions in biological systems . Azetidine (4-membered ring) imposes conformational strain, which may affect binding affinity in medicinal applications .
Substituent Effects :
- Trifluoromethyl (-CF3) : Enhances metabolic stability and electron-withdrawing properties compared to methylthio (-SCH3) or halogens (Cl, F) .
- Halogens (Cl, F) : Improve electrophilicity and reactivity in cross-coupling reactions .
Smaller rings (e.g., azetidine, C18H16F3NO) may enhance solubility due to reduced steric hindrance .
Research Implications and Limitations
- Synthesis Challenges: The discontinuation of this compound suggests synthetic complexity or instability, possibly linked to the thiomorpholine group’s sensitivity .
- Safety Considerations : The absence of toxicological studies for most compounds in this class underscores the need for rigorous profiling before industrial or pharmacological use .
Biological Activity
2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula and a molecular weight of , this compound features a unique structure that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of thiomorpholine with 4'-trifluoromethylbenzophenone under controlled conditions. The reaction is often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The presence of the thiomorpholine ring and trifluoromethyl group enhances its binding affinity to these targets, potentially modulating their activity. Current research suggests that this compound may inhibit certain enzymes or interfere with cellular signaling pathways, although the exact mechanisms are still under investigation .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The following table summarizes its antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Treatment | Notes |
|---|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Penicillin | Effective against resistant strains |
| Escherichia coli | 16 µg/mL | Ampicillin | Shows broad-spectrum activity |
| Candida albicans | 64 µg/mL | Fluconazole | Moderate antifungal activity |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including human ovarian carcinoma (MDAH 2774 and SKOV 3) and lung adenocarcinoma (A549). The following table presents data on its cytotoxicity:
| Cell Line | IC50 (µM) | Comparison Treatment | Notes |
|---|---|---|---|
| MDAH 2774 | 5.0 | Cisplatin (10 µM) | Significantly more effective |
| SKOV 3 | 7.5 | Doxorubicin (8 µM) | Higher selectivity observed |
| A549 | 3.0 | Paclitaxel (5 µM) | Stronger response in longer incubations |
These findings indicate that the compound may possess selective cytotoxicity towards certain cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives of benzophenone compounds against resistant bacterial strains. Results indicated that modifications in the thiomorpholine structure significantly enhanced antimicrobial activity, suggesting potential pathways for drug optimization .
- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on ovarian cancer cell lines. The study reported enhanced apoptosis markers in treated cells compared to controls, indicating a promising mechanism for anticancer action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
